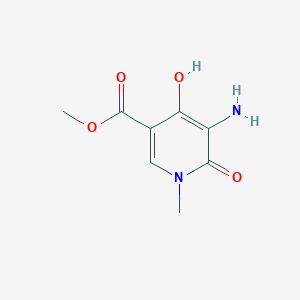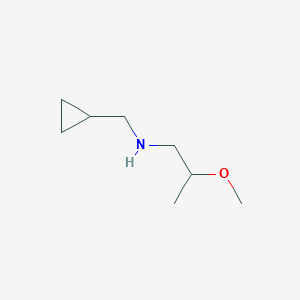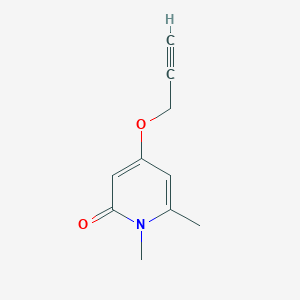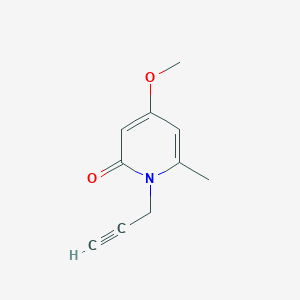
(2S)-2-(Methoxymethyl)azetidine hemioxalate
Vue d'ensemble
Description
“(2S)-2-(Methoxymethyl)azetidine hemioxalate” is a chemical compound with the CAS number 935668-27-2 . It is offered by various suppliers for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 382.364 . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pharmacological Research and Drug Development
- Gene Expression Regulation : Compounds like 5-Aza-2′-deoxycytidine (AzaD), also known as Decitabine, are used to activate methylated and silenced genes by promoter demethylation, affecting gene expression in a highly context-dependent manner, which is pivotal in cancer therapy research (R. S. Seelan et al., 2018).
- Antitumor and Antiangiogenic Effects : The study of compounds like 2-methoxyestradiol reveals their potential in inhibiting mammary carcinogenesis and other cancer forms due to their antitumorigenic and antiangiogenic effects, which opens up avenues for cancer treatment strategies (B. Zhu & A. Conney, 1998).
Biomedical Applications
- Metformin and Autoimmunity : Research into metformin, known for its antidiabetic properties, shows its potential in immune-modulatory features, suggesting its utility in treating autoimmune diseases by interfering with immunopathological mechanisms (F. Ursini et al., 2018).
- Phosphorus-containing Polymers : The development of phosphorus-containing polymers, such as those incorporating 2-methacryloyloxyethyl phosphorylcholine (MPC), highlights their importance in the biomedical field for applications including dentistry, regenerative medicine, and drug delivery due to their biocompatibility and resistance to protein adsorption (S. Monge et al., 2011).
Material Science and Industrial Applications
- Biomass Conversion to Furan Derivatives : Research into converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, offers sustainable alternatives for the chemical industry, replacing non-renewable hydrocarbon sources. This includes the production of monomers, polymers, and fuels, demonstrating the broad industrial potential of such compounds (V. M. Chernyshev et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Azetidines, the core structure of this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Result of Action
Azetidines have been reported to have unique reactivity that can be triggered under appropriate reaction conditions .
Action Environment
The reactivity of azetidines is known to be driven by a considerable ring strain .
Propriétés
IUPAC Name |
(2S)-2-(methoxymethyl)azetidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)/t2*5-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZLPKIIUXDRX-MDTVQASCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCN1.COC[C@@H]1CCN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)







